2-chloro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a furan ring attached to an ethyl chain, which is further connected to a benzenesulfonamide moiety with a chlorine atom at the ortho position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzenesulfonyl chloride and 3-furyl ethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
Procedure: The 2-chlorobenzenesulfonyl chloride is first dissolved in the solvent, followed by the addition of a base such as triethylamine. The 3-furyl ethylamine is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction is allowed to proceed for several hours at room temperature.
Workup: After completion, the reaction mixture is quenched with water, and the organic layer is separated. The product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, solvent recycling and waste minimization strategies are employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzenesulfonamide moiety can be replaced by nucleophiles such as amines or thiols.
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
2-chloro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide: Similar structure with a thiophene ring instead of a furan ring.
2-chloro-N-(2-(pyridin-3-yl)ethyl)benzenesulfonamide: Contains a pyridine ring instead of a furan ring.
2-chloro-N-(2-(benzofuran-3-yl)ethyl)benzenesulfonamide: Features a benzofuran ring in place of the furan ring.
Uniqueness
The presence of the furan ring in 2-chloro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
2-chloro-N-[2-(furan-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c13-11-3-1-2-4-12(11)18(15,16)14-7-5-10-6-8-17-9-10/h1-4,6,8-9,14H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFDMTLOMMISIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC2=COC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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